molecular formula C17H21FN4O4 B5356598 4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide

4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide

Katalognummer: B5356598
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: WIRVKHUHQAPGNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FIMEPIN, and it is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a crucial role in the regulation of glucose metabolism, and its inhibition has been linked to the treatment of diabetes.

Wirkmechanismus

FIMEPIN acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the hydrolysis of GLP-1. This results in increased levels of GLP-1, which in turn stimulates insulin secretion and reduces glucagon secretion.
Biochemical and Physiological Effects:
FIMEPIN has been shown to effectively lower blood glucose levels in animal models of diabetes. In addition, FIMEPIN has been shown to improve glucose tolerance and increase insulin sensitivity. FIMEPIN has also been shown to reduce inflammation and oxidative stress in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

FIMEPIN is a potent and selective inhibitor of DPP-IV, making it an ideal tool for studying the role of DPP-IV in glucose metabolism. However, FIMEPIN is a relatively new compound, and its long-term effects on glucose metabolism and other physiological processes are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the study of FIMEPIN and its potential applications in the treatment of diabetes. One area of research is the development of FIMEPIN analogs with improved pharmacokinetic properties and selectivity for DPP-IV. Another area of research is the investigation of the effects of FIMEPIN on other physiological processes, such as inflammation and oxidative stress. Finally, the potential use of FIMEPIN in combination with other drugs for the treatment of diabetes should be explored.

Synthesemethoden

The synthesis of FIMEPIN involves the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)morpholine, followed by the addition of imidazole-1-sulfonyl azide. The resulting product is then purified using column chromatography to obtain FIMEPIN in high purity.

Wissenschaftliche Forschungsanwendungen

FIMEPIN has been extensively studied for its potential applications in the treatment of diabetes. The inhibition of DPP-IV by FIMEPIN results in increased levels of the hormone glucagon-like peptide-1 (GLP-1), which plays a crucial role in the regulation of glucose metabolism. GLP-1 stimulates insulin secretion and reduces glucagon secretion, leading to a decrease in blood glucose levels.

Eigenschaften

IUPAC Name

4-(2-fluorobenzoyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4/c18-13-4-2-1-3-12(13)16(24)22-9-10-26-14(11-22)15(23)19-5-7-21-8-6-20-17(21)25/h1-4,14H,5-11H2,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRVKHUHQAPGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCNC(=O)C2CN(CCO2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.